Cas no 89642-16-0 (1-(Bromomethyl)-2-chloro-3-nitrobenzene)
1-(Bromomethyl)-2-chloro-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Bromomethyl)-2-chloro-3-nitrobenzene
- Benzene, 1-(bromomethyl)-2-chloro-3-nitro-
- 1-bromomethyl-2-chloro-3-nitrobenzene
- 2-chloro-3-nitrobenzylbromide
- Benzene,1-(bromomethyl)-2-chloro-3-nitro
- SCHEMBL843884
- DRVMWOLRMDEQHK-UHFFFAOYSA-N
- 1-(bromomethyl)-2-chloro-3-nitro-benzene
- 89642-16-0
- F85806
- EN300-127569
- AMY2510
- DTXSID30593117
- AKOS016003327
- FT-0686424
- A843264
- DB-009137
- MFCD11505897
-
- MDL: MFCD11505897
- Inchi: 1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
- InChI Key: DRVMWOLRMDEQHK-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C=1Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 248.91900
- Monoisotopic Mass: 248.919
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.755
- Boiling Point: 332.1 °C at 760 mmHg
- Flash Point: 332.1 °C at 760 mmHg
- Refractive Index: 1.623
- PSA: 45.82000
- LogP: 3.66630
1-(Bromomethyl)-2-chloro-3-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Bromomethyl)-2-chloro-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032063-250mg |
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89642-16-0 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013032063-500mg |
2-Chloro-3-nitrobenzyl bromide |
89642-16-0 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A013032063-1g |
2-Chloro-3-nitrobenzyl bromide |
89642-16-0 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| TRC | B015209-2.5mg |
1-(Bromomethyl)-2-chloro-3-nitrobenzene |
89642-16-0 | 2.5mg |
$ 200.00 | 2022-06-07 | ||
| TRC | B015209-5mg |
1-(Bromomethyl)-2-chloro-3-nitrobenzene |
89642-16-0 | 5mg |
$ 370.00 | 2022-06-07 | ||
| TRC | B015209-10mg |
1-(Bromomethyl)-2-chloro-3-nitrobenzene |
89642-16-0 | 10mg |
$ 585.00 | 2022-06-07 | ||
| Ambeed | A745467-100mg |
1-(Bromomethyl)-2-chloro-3-nitrobenzene |
89642-16-0 | 95% | 100mg |
$89.0 | 2025-04-15 | |
| Ambeed | A745467-250mg |
1-(Bromomethyl)-2-chloro-3-nitrobenzene |
89642-16-0 | 95% | 250mg |
$152.0 | 2025-04-15 | |
| Ambeed | A745467-1g |
1-(Bromomethyl)-2-chloro-3-nitrobenzene |
89642-16-0 | 95% | 1g |
$407.0 | 2025-04-15 | |
| Aaron | AR003WS9-100mg |
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89642-16-0 | 95% | 100mg |
$94.00 | 2025-02-13 |
1-(Bromomethyl)-2-chloro-3-nitrobenzene Suppliers
1-(Bromomethyl)-2-chloro-3-nitrobenzene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Comprehensive Overview of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS No. 89642-16-0): Properties, Applications, and Industry Insights
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS No. 89642-16-0) is a versatile aromatic compound widely utilized in organic synthesis and pharmaceutical intermediates. This yellow crystalline solid, with a molecular formula of C7H5BrClNO2, has gained attention due to its unique electrophilic reactivity and nitro-functional group, making it valuable for constructing complex molecular architectures. Researchers frequently search for "synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene" or "89642-16-0 safety data sheet," reflecting its industrial relevance.
The compound's multifunctional structure enables diverse applications, particularly in the development of agrochemicals and dye intermediates. Recent trends show growing interest in "green chemistry alternatives for halogenated compounds," prompting innovations in catalytic methods to reduce environmental impact. Its bromomethyl group serves as a key reactive site for nucleophilic substitutions, while the nitro group facilitates reduction reactions – features often queried as "89642-16-0 reaction mechanisms" in academic databases.
Analytical characterization of CAS 89642-16-0 typically involves HPLC purity analysis and NMR spectroscopy, with users frequently searching for "spectral data for 1-(Bromomethyl)-2-chloro-3-nitrobenzene." The compound exhibits moderate solubility in organic solvents like dichloromethane and ethyl acetate, but limited water solubility (0.12 g/L at 25°C), a property critical for "solvent selection in nitrobenzene derivatives" – a trending optimization topic in process chemistry forums.
In pharmaceutical research, this compound serves as a precursor for biologically active molecules, with patent literature revealing its use in kinase inhibitor scaffolds. The surge in "cancer drug intermediate synthesis" queries aligns with studies exploring its transformed products. Storage recommendations emphasize protection from light at 2-8°C, addressing common concerns about "stability of halogenated nitrobenzenes" – a frequently discussed subject in chemical storage guidelines.
The global market for chloro-nitrobenzene derivatives shows steady growth (CAGR 4.1%, 2023-2030), driven by demand for high-performance materials. Regulatory compliance remains a key focus, with "REACH certification for 89642-16-0" being a prevalent search term. Advanced purification techniques like recrystallization from ethanol/water systems have become industry standards, reflecting in queries about "purification methods for bromomethyl aromatic compounds."
Recent technological advancements have enabled more efficient production of 1-(Bromomethyl)-2-chloro-3-nitrobenzene through continuous flow chemistry, reducing byproduct formation. This responds to the growing "process intensification in fine chemicals" trend. The compound's role in developing liquid crystal materials and organic semiconductors has also sparked research interest, evident in rising searches for "nitrobenzene derivatives in electronics."
Quality control protocols for CAS 89642-16-0 emphasize residual solvent analysis and heavy metal testing, addressing industry concerns about "pharmaceutical-grade aromatic intermediates." Its thermal stability (decomposition >180°C) makes it suitable for various high-temperature reactions, while the electron-withdrawing nitro group enhances reactivity in cross-coupling reactions – a subject frequently explored in recent "catalysis webinars."
Environmental considerations have led to improved waste treatment methods for halogenated byproducts, with "degradation pathways of chloro-nitrobenzenes" becoming a significant research area. The compound's crystallographic properties (monoclinic system, P21/c space group) are increasingly studied for materials science applications, as seen in rising queries about "X-ray diffraction data for 89642-16-0."
Future developments may focus on biocatalytic approaches for producing this intermediate, aligning with the "white biotechnology" movement. Its potential in photovoltaic materials and OLED precursors continues to be investigated, responding to searches about "nitroaromatics in renewable energy." The compound remains a valuable tool for medicinal chemistry research, particularly in fragment-based drug design strategies.
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